1-(3-Phenylpropyl)-1H-imidazol-2-amine is a chemical compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. It is structurally related to other imidazole derivatives, which have been explored for various therapeutic applications.
1-(3-Phenylpropyl)-1H-imidazol-2-amine can be classified as:
The synthesis of 1-(3-Phenylpropyl)-1H-imidazol-2-amine typically involves the following methods:
The synthesis may involve:
The molecular structure of 1-(3-Phenylpropyl)-1H-imidazol-2-amine features:
The compound can participate in various chemical reactions typical for amines and imidazoles:
For instance, 1-(3-Phenylpropyl)-1H-imidazol-2-amine can react with acyl chlorides to form amides or with aldehydes for condensation products .
The mechanism of action for 1-(3-Phenylpropyl)-1H-imidazol-2-amine is not fully elucidated but is believed to involve interactions with specific biological targets:
Studies suggest that modifications in the structure could enhance binding affinity and selectivity towards target proteins .
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Weight | 201.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
1-(3-Phenylpropyl)-1H-imidazol-2-amine has potential applications in:
Its structural properties make it a candidate for further research into its pharmacological effects and potential therapeutic uses .
The imidazole ring stands as a cornerstone of medicinal chemistry, with its derivatives permeating pharmacotherapy since the mid-20th century. This nitrogen-containing heterocycle forms the structural backbone of endogenous biomolecules (e.g., histamine, histidine) and numerous clinical agents. Early breakthroughs included the antifungal ketoconazole (1970s) and the antiulcer drug cimetidine (Tagamet™), which revolutionized acid-reflux treatment by targeting H₂ receptors [4]. The 1980s witnessed the emergence of nitroimidazole antimicrobials like metronidazole, exploiting the ring’s ability to undergo reductive activation in anaerobic pathogens. By the 2000s, benzimidazole-based kinase inhibitors and PARP (poly(ADP-ribose) polymerase inhibitors like veliparib entered oncology trials, validating imidazole’s versatility in targeted therapies [5].
Table 1: Clinically Significant Imidazole-Containing Drugs
| Drug Name | Therapeutic Class | Key Target/Mechanism | Approval Era |
|---|---|---|---|
| Cimetidine | Antiulcerant | Histamine H₂ receptor antagonist | 1970s |
| Ketoconazole | Antifungal | Lanosterol 14-α demethylase inhibitor | 1970s |
| Omeprazole | Proton Pump Inhibitor | H⁺/K⁺ ATPase | 1980s |
| Veliparib (ABT-888) | Anticancer (PARP inhibitor) | PARP-1/PARP-2 enzyme | 2000s (Clinical) |
| Olaparib | Anticancer | PARP enzyme | 2010s |
Against this backdrop, 1-(3-Phenylpropyl)-1H-imidazol-2-amine emerges as a structurally simplified derivative designed for targeted enzyme modulation. Unlike early imidazole drugs acting primarily on receptors, contemporary derivatives like this compound focus on covalent or allosteric enzyme inhibition—exemplified by recent p97/VCP ATPase inhibitors where imidazole serves as a warhead for covalent binding [1]. This evolution highlights the scaffold’s adaptability to modern drug discovery paradigms.
1-(3-Phenylpropyl)-1H-imidazol-2-amine belongs to the 2-aminoimidazole subclass, characterized by an exocyclic amine at the C2 position. This moiety exhibits tautomerism (imidazole ↔ imidazol-2-imine), enhancing its ability to form hydrogen bonds with biological targets [4] [8]. The compound’s structure comprises three key regions:
Table 2: Pharmacophore Features of 1-(3-Phenylpropyl)-1H-imidazol-2-amine
| Structural Element | Pharmacophoric Role | Target Interactions |
|---|---|---|
| Imidazole N3 | Hydrogen bond acceptor | Active site serine/histidine residues |
| C2-NH₂ group | Hydrogen bond donor | Enzyme backbone carbonyls (e.g., PARP Gly863) |
| Phenyl ring | Hydrophobic/π-π stacking | Aromatic pockets in enzymes (e.g., p97 Cys522) |
| Propyl linker | Conformational flexibility | Optimal positioning of phenyl in deep pockets |
This architecture aligns with pharmacophores in successful enzyme inhibitors. For example, in vascular adhesion protein-1 (VAP-1) inhibitors, the 2-aminoimidazole motif displaces catalytic water molecules in copper-dependent amine oxidases [7]. Similarly, in PARP inhibitors like veliparib, the benzimidazole carboxamide engages Gly863 and Ser904 via analogous H-bonding [5]. The phenylpropyl extension enhances cell permeability over shorter alkyl chains, as evidenced in proteolysis-targeting chimeras (PROTACs) exploiting hydrophobic tagging [6].
The resurgence of covalent inhibitors and protein degradation strategies underscores the relevance of 1-(3-Phenylpropyl)-1H-imidazol-2-amine. Imidazole derivatives enable three strategic approaches to enzyme modulation:
Covalent Inhibition: Imidazole’s nucleophilicity facilitates covalent bond formation with catalytic residues. Recent p97/VCP ATPase inhibitors exploit this by targeting cysteine residues (e.g., Cys522) via Michael addition, achieving sustained inhibition. The 2-amino group in such compounds enhances complex stability through auxiliary H-bonds [1].
Allosteric Modulation: The scaffold’s planar rigidity allows insertion into hydrophobic clefts distant from active sites. For instance, derivatives like 5,6-dihydrobenzo[h]quinazolin-2-amine disrupt NF-κB signaling by binding NLRP3 inflammasomes, preventing IκBα phosphorylation [3]. The phenylpropyl chain in 1-(3-Phenylpropyl)-1H-imidazol-2-amine could similarly engage allosteric pockets in kinases or epigenetic regulators.
Protein-Protein Interaction (PPI) Disruption: The scaffold’s rigidity and amphiphilic nature enable interference with PPIs. In HIV-1 therapy, imidazole derivatives block Vpu-BST-2 binding, preventing viral release [9]. The compound’s extended alkyl chain could mimic helical interfaces in such complexes.
Table 3: Enzyme Targets Amenable to 1-(3-Phenylpropyl)-1H-imidazol-2-amine
| Enzyme Class | Representative Targets | Mechanistic Rationale | Citation |
|---|---|---|---|
| ATPases | p97/VCP | Covalent modification of Cys522; competitive ATP blocking | [1] |
| Poly(ADP-ribose) polymerases | PARP-1/2 | H-bond donation to Gly863/Ser904; π-stacking with Tyr907 | [5] |
| Copper-dependent oxidases | VAP-1 | Displacement of catalytic water; copper coordination | [7] |
| Inflammasome regulators | NLRP3 | Allosteric inhibition of ASC-CASP1 complex assembly | [3] |
Synthetic accessibility further favors this scaffold. The molecule can be synthesized in ≤5 steps via:
These routes enable rapid diversification—phenyl substituents (halogens, methoxy) can fine-tune electron density, while linker elongation (propyl → butyl) modulates flexibility and hydrophobic volume [1] [9]. Such "tunability" positions 1-(3-Phenylpropyl)-1H-imidazol-2-amine as a versatile precursor for next-generation enzyme modulators targeting oncology, virology, and inflammation [3] [5] [7].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: